Bis[([1,1'-biphenyl]-4-yl)oxy](oxo)phosphanium
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Overview
Description
Bis([1,1’-biphenyl]-4-yl)oxyphosphanium is a complex organophosphorus compound characterized by the presence of biphenyl groups attached to a phosphorus atom through oxygen linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis([1,1’-biphenyl]-4-yl)oxyphosphanium typically involves the reaction of biphenyl derivatives with phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds through the formation of intermediate phosphorochloridates, which are subsequently converted to the desired product by treatment with appropriate nucleophiles .
Industrial Production Methods
Industrial production of Bis([1,1’-biphenyl]-4-yl)oxyphosphanium may involve large-scale reactions using automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis([1,1’-biphenyl]-4-yl)oxyphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: Nucleophilic substitution reactions can replace the biphenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Bis([1,1’-biphenyl]-4-yl)oxyphosphanium has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug design.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which Bis([1,1’-biphenyl]-4-yl)oxyphosphanium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The biphenyl groups facilitate binding to hydrophobic pockets, while the phosphorus atom can participate in coordination with metal ions or other electrophilic centers. These interactions can modulate biological pathways and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Bistriflimide: Known for its use in ionic liquids and as a superacid.
1,3-bis([1,1’-biphenyl]-4-yloxy)-2-propanol: Utilized in organic synthesis and materials science.
Uniqueness
Bis([1,1’-biphenyl]-4-yl)oxyphosphanium is unique due to its specific structural arrangement, which imparts distinct reactivity and binding properties compared to other organophosphorus compounds.
Properties
CAS No. |
65463-59-4 |
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Molecular Formula |
C24H18O3P+ |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
oxo-bis(4-phenylphenoxy)phosphanium |
InChI |
InChI=1S/C24H18O3P/c25-28(26-23-15-11-21(12-16-23)19-7-3-1-4-8-19)27-24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H/q+1 |
InChI Key |
VNLLAFQWJYGVHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)O[P+](=O)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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